The synthesis of Anitrazafen involves multiple steps, typically beginning with the preparation of 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine. This compound serves as a precursor in the synthesis process. Although industrial production methods are not extensively documented, laboratory synthesis provides a foundational understanding for scaling up production.
Anitrazafen's molecular structure is characterized by its triazine core, which is substituted with methoxyphenyl groups. The structural arrangement contributes to its biological activity.
Anitrazafen participates in various chemical reactions that can modify its structure and enhance its properties.
Anitrazafen primarily functions as a COX-2 inhibitor, which plays a critical role in mediating inflammatory responses.
Anitrazafen exhibits good absorption from the gastrointestinal tract, influencing its bioavailability and therapeutic efficacy .
Anitrazafen possesses distinct physical and chemical properties that contribute to its functionality.
Anitrazafen has diverse applications across various scientific fields:
Anitrazafen (5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine) is a diaryl heterocyclic compound identified as a selective cyclooxygenase-2 (COX-2) inhibitor. Its molecular structure (C₁₈H₁₇N₃O₂, molar mass 307.353 g/mol) features a 1,2,4-triazine core substituted with 4-methoxyphenyl groups at positions 5 and 6 and a methyl group at position 3 [1]. Historically, Anitrazafen emerged during investigations into non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal toxicity. Unlike early non-selective NSAIDs like aspirin (derived from salicylic acid in willow bark) [3], Anitrazafen was designed to exploit the structural differences between COX-1 and COX-2 enzymes. Its discovery aligned with the 1990s characterization of COX-2 as an inducible isoform upregulated at inflammation sites [6]. The compound’s in vitro activity was documented in foundational pharmacological studies, positioning it as a precursor to later clinical COX-2 inhibitors like celecoxib [1] [6].
Selective COX-2 inhibitors like Anitrazafen represent a pharmacological strategy to mitigate inflammation while preserving physiological prostaglandin functions. COX-1, constitutively expressed, maintains gastric mucosal integrity and platelet function, whereas COX-2 is induced by cytokines and growth factors during inflammation [8] [10]. Traditional NSAIDs (e.g., ibuprofen) inhibit both isoforms, causing gastric ulcers and bleeding due to COX-1 suppression. Anitrazafen’s selectivity arises from its ability to bind the larger COX-2 active site, which contains Val523 and Arg513 residues instead of Ile523 and His513 in COX-1 [6]. This selectivity allows targeted suppression of pro-inflammatory prostaglandins (e.g., PGE₂) without disrupting gastroprotective prostaglandins [4] [8].
Compound | Core Structure | Key Structural Features | COX-2 Selectivity Ratio |
---|---|---|---|
Anitrazafen | 1,2,4-Triazine | 3-Methyl-5,6-bis(4-methoxyphenyl) | Moderate |
DuP-697 | Diarylheterocycle | Bromophenyl-methylsulfonylphenyl | High |
Celecoxib | Pyrazole | 4-Methylsulfonylphenyl | 30-fold over COX-1 |
Rofecoxib | Furanone | 4-Methylsulfonylphenyl | 272-fold over COX-1 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: